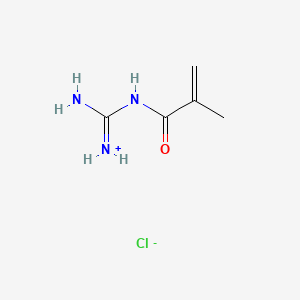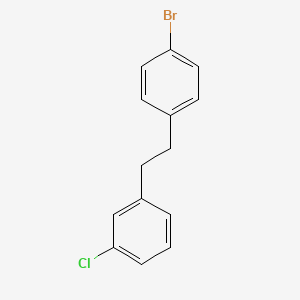![molecular formula C12H11BrO B13688497 6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a bromine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Bromination: The naphthalene derivative undergoes bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated naphthalene derivative is then subjected to spirocyclization, which involves the formation of the cyclopropane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the cyclopropane ring.
6’-bromo-1’,4’-dihydrospiro[cyclopropane-1,3’-indoline]: Another similar compound with a spirocyclic structure, but with an indoline ring instead of a naphthalene ring.
Uniqueness
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is unique due to its specific combination of a bromine atom and a spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrO |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-9-1-2-10-8(7-9)3-4-12(5-6-12)11(10)14/h1-2,7H,3-6H2 |
Clé InChI |
SXNBFBJWIKPQAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)C(=O)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)

![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
